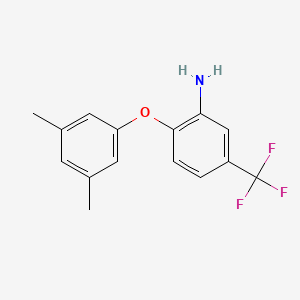
2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
This compound is an aromatic amine, which is a type of organic compound containing a phenyl group attached to an amino group . Aromatic amines such as 3,5-Dimethoxyaniline are important in a variety of industrial applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, aromatic amines can generally be synthesized through methods such as reduction of nitro compounds or amides, reductive amination of aldehydes and ketones, or amine alkylation .Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl ring (a hexagonal ring of carbon atoms) with various functional groups attached, including an amino group and possibly methyl and trifluoromethyl groups .Chemical Reactions Analysis
Aromatic amines such as this compound can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reactions with acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 3,5-Dimethoxyaniline, a related compound, is a solid with a melting point of 54-57 °C and a boiling point of 178 °C/20 mmHg .Applications De Recherche Scientifique
Liquid Crystal Synthesis
One notable application of derivatives similar to 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline is in the synthesis of liquid crystals. Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives, which exhibit stable smectic B and A phases. This study highlights the compound's relevance in materials science, particularly in the development of displays and optical devices (Miyajima, Sakoda, Chiba, & Nakazato, 1995).
Synthetic Chemistry
In synthetic chemistry, derivatives of 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline are used as intermediates in the synthesis of novel compounds. For instance, An-chan (2015) discussed the synthesis of bistrifluron, a novel pesticide, where 3,5-bis-(trifluoromethyl)-aniline, a compound with structural similarities, serves as a key intermediate. This research underscores the chemical's role in the development of agricultural chemicals (Liu An-chan, 2015).
Material Science
Furthermore, the compound's derivatives have applications in material science, particularly in the synthesis of emitting amorphous molecular materials. Doi et al. (2003) designed and synthesized a novel class of color-tunable emitting amorphous molecular materials, demonstrating the potential of such compounds in organic electroluminescent (EL) devices. This research contributes to the advancement of lighting and display technologies (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Electroluminescence
Moreover, the compound's derivatives are utilized in electroluminescence, where they serve as emitting materials for organic EL devices. The research by Doi et al. highlights the synthesis of compounds characterized by intense fluorescence emission and the ability to form stable amorphous glasses, which are essential qualities for high-performance EL devices (Doi et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-5-10(2)7-12(6-9)20-14-4-3-11(8-13(14)19)15(16,17)18/h3-8H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXNTABIUVCKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301210548 | |
| Record name | 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)aniline | |
CAS RN |
946715-48-6 | |
| Record name | 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946715-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




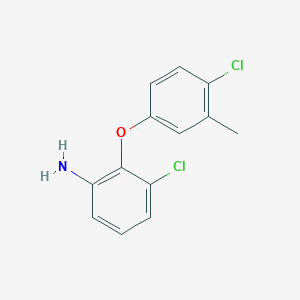

![(4-Chlorophenyl)[4-(4-piperidinyloxy)phenyl]-methanone](/img/structure/B3172058.png)
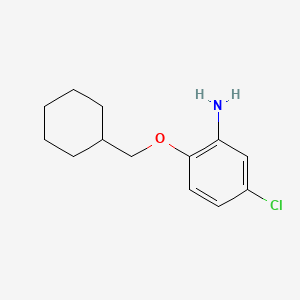
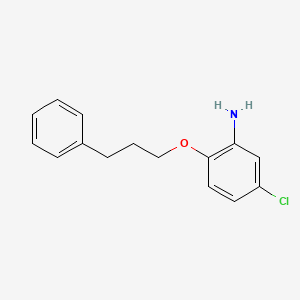
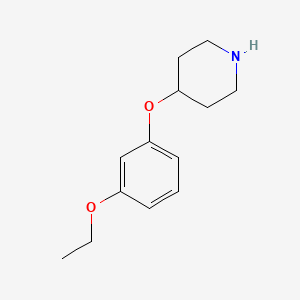


![2-[2-(2-Methoxyethoxy)ethoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3172108.png)

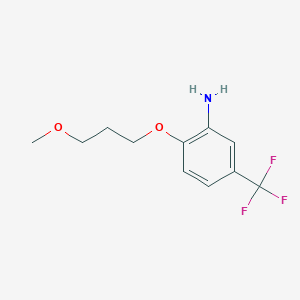
![N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide](/img/structure/B3172115.png)
![2-[4-(Tert-pentyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3172121.png)